2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol is a chemical compound that features a piperidine ring and a pyridine ring, both of which are common structural motifs in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol typically involves the reaction of 4-methyl-2-pyridyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol can be compared with similar compounds such as:
Ethyl 4-(4-Methylpyridin-2-ylamino)piperidine-1-carboxylate: This compound also contains a piperidine ring and a pyridine ring but differs in its functional groups and overall structure.
2-Amino-4-methylpyridine: This compound shares the pyridine ring with a methyl group but lacks the piperidine ring.
Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group, differing from the hydroxyl group in this compound
Eigenschaften
Molekularformel |
C13H20N2O |
---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C13H20N2O/c1-10-2-7-15-12(8-10)9-13(16)11-3-5-14-6-4-11/h2,7-8,11,13-14,16H,3-6,9H2,1H3 |
InChI-Schlüssel |
JUXFGTHBOBFWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CC(C2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.